molecular formula C22H25N3OS4 B13999204 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione CAS No. 63304-37-0

3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione

Cat. No.: B13999204
CAS No.: 63304-37-0
M. Wt: 475.7 g/mol
InChI Key: MHDYOSNDPQKEES-UHFFFAOYSA-N
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Description

3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzothiazole rings, which are known for their biological and chemical significance. The compound’s structure includes a propan-2-yloxypropyl group and a sulfanylidenebenzothiazolylmethyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a nucleophile on a benzothiazole ring.

    Condensation reactions: These reactions are used to form the propan-2-yloxypropyl group and link it to the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives.

Scientific Research Applications

3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole rings are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar biological activities.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and similar chemical properties.

    Benzothiazole-2-thione: Shares the thione group and benzothiazole ring structure.

Uniqueness

3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is unique due to its complex structure, which includes multiple functional groups and rings

Properties

CAS No.

63304-37-0

Molecular Formula

C22H25N3OS4

Molecular Weight

475.7 g/mol

IUPAC Name

3-[[3-propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C22H25N3OS4/c1-16(2)26-13-7-12-23(14-24-17-8-3-5-10-19(17)29-21(24)27)15-25-18-9-4-6-11-20(18)30-22(25)28/h3-6,8-11,16H,7,12-15H2,1-2H3

InChI Key

MHDYOSNDPQKEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN(CN1C2=CC=CC=C2SC1=S)CN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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